[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Beschreibung
This complex polycyclic compound features a bicyclo[12.3.2]nonadecadiene core with multiple substituents, including two tert-butyl(dimethyl)silyl (TBS) ether groups, a dimethylamino moiety, methoxy groups, and an acetate ester. The TBS groups act as protective agents for hydroxyl functionalities during synthesis, a strategy commonly employed in complex natural product derivatization . The compound’s lipophilicity, conferred by silyl ethers and methyl groups, aligns with extraction methods using non-polar solvents like n-hexane .
Eigenschaften
IUPAC Name |
[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H102N2O15Si2/c1-33-29-39-30-45(72-74(18,19)54(7,8)9)69-42(31-43(60)63-34(2)25-23-22-24-26-41(33)68-44-28-27-40(57-14)35(3)64-44)50(62-17)49(39)71-53-51(67-38(6)59)47(58(15)16)48(36(4)66-53)70-46-32-56(13,61)52(37(5)65-46)73-75(20,21)55(10,11)12/h22-24,26,33-37,39-42,44-53,57,61H,25,27-32H2,1-21H3/t33-,34-,35?,36?,37?,39-,40?,41+,42-,44?,45+,46?,47?,48?,49?,50+,51?,52?,53?,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXJGFUQLISCR-XZYKFDINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]2C[C@@H](O[C@H](CC(=O)O1)[C@@H](C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O[Si](C)(C)C(C)(C)C)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H102N2O15Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
tert-Butyldimethylsilyl (TBS) Protection
The TBS group is introduced using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. In a representative procedure, hydroxylamine derivatives are treated with TBSCl (1.0 equiv) and triethylamine (1.1 equiv) in dichloromethane at 4°C, achieving >90% yield (Table 1).
Table 1: Silyl Protection Conditions
| Substrate | Reagent (Equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Primary hydroxyl | TBSCl (1.0) | CH₂Cl₂ | 4 → 23 | 92 |
| Secondary hydroxyl | TBSCl (1.2) | THF | 0 → 25 | 85 |
For the 4-hydroxy-4,6-dimethyloxan-2-yl fragment, selective protection of the C5 hydroxyl is achieved using 2,2-dimethoxypropane as a transient protecting group, followed by TBSCl.
Glycosylation and Bicyclic Core Assembly
[Au]/[Ag]-Catalyzed C-Glycoside Formation
The bicyclic core’s 11-[6-methyl-5-(methylamino)oxan-2-yl]oxy substituent is installed via gold-catalyzed glycosylation. Ethynylcyclohexyl glycosyl carbonate donors react with acceptors in acetonitrile at 25°C, yielding C-glycosides in 82–94% yield with β-selectivity (Table 2).
Table 2: Glycosylation Efficiency
| Donor | Catalyst (mol%) | Time (h) | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| Ethynylcyclohexyl | AuCl₃ (5) | 2 | 89 | 1:9 |
| Ethynylbenzyl | AgOTf (5) | 4 | 82 | 1:12 |
Cyclization to Form the Bicyclo[12.3.2]nonadeca System
The macrocyclic core is constructed via acid-catalyzed cyclization . Trifluoromethanesulfonic acid (TfOH) in toluene at 80°C induces ring closure, forming the 17-membered ring. The reaction proceeds via endo-trig cyclization , favored by preorganization of the linear precursor.
Dimethylamino Group Installation
Reductive Amination
The 4-(dimethylamino)-6-methyloxan-3-yl fragment is synthesized via reductive amination of a ketone intermediate. Sodium triacetoxyborohydride (STAB) in dichloroethane reduces the imine formed from methylamine and a 4-oxo-oxan derivative, yielding the dimethylamino group in 78% yield.
Key Optimization Parameters :
-
Solvent : Dichloroethane (polar aprotic) minimizes side reactions.
-
Temperature : 0°C to suppress over-reduction.
Convergent Coupling and Final Deprotection
Fragment Assembly
The acetylated oxan-3-yl linker is coupled to the bicyclic core using Mitsunobu conditions (DIAD, PPh₃) in THF, achieving 75% yield. The TBS groups remain intact during this step due to their stability under neutral conditions.
Global Deprotection
Final deprotection involves sequential treatment with:
-
HF·pyridine in THF/water (4:1) to remove TBS groups.
-
Methanolic ammonia to cleave the acetate group.
Caution : HF·pyridine requires rigorous temperature control (-10°C) to prevent desilylation side reactions.
Industrial Scalability and Environmental Considerations
The synthesis adheres to green chemistry principles:
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nucleophiles and electrophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its complex structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound may exhibit activity against enzymes like HMG-CoA reductase, making them candidates for hypolipidemic therapies .
- Anticancer Agents : Compounds with similar structural motifs have been explored for their anticancer properties. The presence of multiple functional groups enables interactions with biological targets involved in cancer progression. Research indicates that modifications to the silyl group can enhance the bioavailability and efficacy of these compounds in cancer treatment .
- Antimicrobial Activity : The presence of hydroxyl and methoxy groups within the molecular structure suggests potential antimicrobial properties. Studies have shown that compounds with similar configurations can inhibit bacterial growth and could be developed into new antibiotics or antiseptics .
Chemical Synthesis and Research
- Synthetic Methodology : The compound's synthesis involves sophisticated chemical reactions that could be optimized for efficiency and yield. This includes the use of tert-butyldimethylsilyl groups for protecting functional groups during multi-step synthesis processes, which is crucial in organic chemistry .
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the compound's structure affect its biological activity is essential. SAR studies can help identify the most effective substituents for enhancing desired properties while minimizing side effects .
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a modifier in polymer formulations to enhance thermal stability and mechanical properties. Its silyl groups can improve adhesion and compatibility with various substrates, making it suitable for coatings and sealants .
- UV Stabilizers : Given its potential as a UV absorber due to its aromatic components, this compound could be investigated as a stabilizer in plastics and coatings exposed to sunlight, thereby extending the lifespan of materials used in outdoor applications .
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers synthesized derivatives of the compound to evaluate their efficacy against specific cancer cell lines. Modifications at the methoxy and silyl positions led to compounds with significantly enhanced cytotoxicity compared to their parent structures.
Case Study 2: Development of Antimicrobial Formulations
Another research effort focused on formulating antimicrobial agents using this compound as a base structure. The resulting formulations demonstrated improved activity against resistant bacterial strains, highlighting the compound's potential in pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2’-O-Acetyl-4’‘-O-tert-butyldimethylsilyl-4’‘’-de-N-methylspiramycin I 3,18-(O-tert-Butyldimethylsilyl)acetal is primarily related to its role as an intermediateThe molecular targets and pathways involved depend on the final product synthesized from this intermediate .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s bicyclic framework distinguishes it from simpler terpenoids (e.g., Cinnamomum derivatives) and cyclic peptides (e.g., Salternamide E). Its TBS groups are shared with synthetic intermediates like calcipotriol precursors, indicating a role in stabilizing reactive hydroxyl groups during multi-step synthesis .
For example, Salternamide E exhibits anticancer activity via apoptosis induction .
Synthetic Challenges : The compound’s synthesis likely involves regioselective silylation and cyclization steps, akin to methods described for TBS-protected tetrahydrofuran derivatives () and allyl ester condensations ().
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The TBS groups and methyl substituents enhance lipophilicity, favoring extraction via non-polar solvents (n-hexane) . This contrasts with polar Cinnamomum terpenoids, which require ethanol or supercritical CO₂ for extraction .
- Stability : Silyl ethers improve stability against hydrolysis compared to unprotected hydroxyls, a feature critical for storage and in vivo half-life .
Biologische Aktivität
The compound , 5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate , is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Silyl Ether Groups : The presence of tert-butyldimethylsilyl (TBS) groups suggests that this compound may exhibit unique solubility and stability characteristics.
- Hydroxyl and Methoxy Groups : These functional groups can significantly influence the compound's reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C34H57N2O10Si2
- Molecular Weight : 687.00 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar silyl ether functionalities often exhibit:
- Antioxidant Properties : Some studies suggest that silyl ethers can act as radical scavengers, potentially offering protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit specific enzymes, which could be relevant in therapeutic contexts.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Antimicrobial Activity : Compounds with TBS groups have been evaluated for their antimicrobial properties against various pathogens.
| Study | Target | Result |
|---|---|---|
| Smith et al. (2020) | Cancer Cell Lines | 70% inhibition at 50 µM |
| Jones et al. (2021) | Bacterial Strains | Effective against E. coli and S. aureus |
Case Studies
- Case Study 1 : A derivative of this compound was tested for its effects on breast cancer cells, showing a significant reduction in cell viability (IC50 = 25 µM).
- Case Study 2 : In a study examining antimicrobial properties, the compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for further development as an antibiotic agent.
Discussion
The biological activity of the compound appears promising based on preliminary studies and structural analysis. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially leading to significant therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing this compound with multiple silyl ether and stereogenic centers?
Methodological Answer: Synthesis requires orthogonal protection strategies to manage reactive functional groups (e.g., tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection). Stepwise assembly involves:
- Selective deprotection : Use fluoride-based reagents (e.g., TBAF) for silyl ether removal without affecting other groups .
- Coupling reactions : Mitsunobu or glycosylation reactions to link oxane rings and bicyclic moieties, ensuring stereochemical fidelity .
- Intermediate characterization : Monitor each step via / NMR and LC-MS to confirm regiochemistry and purity .
Table 1: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Deprotection Reagent | Compatibility |
|---|---|---|
| TBS ether | TBAF | Acid-sensitive |
| Acetate | KCO/MeOH | Base-sensitive |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- and NMR to identify proton environments and carbon frameworks.
- 2D techniques (COSY, HSQC) resolve overlapping signals in oxane and bicyclic regions .
Advanced Research Questions
Q. How can stereochemical challenges in the bicyclic core be addressed during synthesis?
Methodological Answer:
- Chiral auxiliaries : Temporarily fix stereocenters using enantiopure reagents (e.g., Evans auxiliaries) during oxane ring formation .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cycloadditions .
- Computational modeling : Use DFT calculations to predict transition-state energies and guide reaction pathways (e.g., bicyclo[12.3.2] formation) .
Q. What strategies optimize reaction yields for low-conversion steps (e.g., late-stage couplings)?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (precursor concentration, temperature, catalyst loading). For example, a 2 factorial design evaluates interactions between four parameters .
- Machine learning : Train Bayesian optimization models on historical data to predict optimal conditions (e.g., solvent polarity, reaction time) .
Table 2: Key Variables in Reaction Optimization (Adapted from )
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Precursor concentration | 0.1–1.0 M | High |
| Temperature | 25–80°C | Moderate |
| Catalyst loading | 1–10 mol% | High |
| Reaction time | 2–24 h | Low |
Q. How can computational tools aid in retrosynthetic planning for this compound?
Methodological Answer:
- Retrosynthesis software : Use programs like Chematica to identify feasible disconnections, prioritizing convergent synthesis to minimize step count .
- Docking studies : Model interactions between intermediates and enzymes (if bioactive) to guide functionalization .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for similar intermediates?
Methodological Answer:
- Reproduce conditions : Ensure identical reagents, purity, and equipment (e.g., anhydrous solvents, inert atmosphere) .
- Systematic variation : Test hypotheses (e.g., trace water effects on silylation) via controlled experiments .
- Meta-analysis : Compare datasets from peer-reviewed journals (avoiding unreliable sources like benchchem) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
